molecular formula C24H20BrClN6O3 B1684421 Zolasartan CAS No. 145781-32-4

Zolasartan

Cat. No.: B1684421
CAS No.: 145781-32-4
M. Wt: 555.8 g/mol
InChI Key: FIKYECRHLXONOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The final steps involve the attachment of the imidazole ring and the butyl group .

Industrial Production Methods: Industrial production of Zolasartan typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Candesartan
  • Telmisartan

Comparison: Zolasartan is unique due to its specific chemical structure, which includes a bromobenzofuran moiety. This structural feature contributes to its high affinity for the angiotensin II receptor type 1 . Compared to other similar compounds, this compound exhibits a longer duration of action and a different binding profile .

Properties

CAS No.

145781-32-4

Molecular Formula

C24H20BrClN6O3

Molecular Weight

555.8 g/mol

IUPAC Name

3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid

InChI

InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31)

InChI Key

FIKYECRHLXONOX-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl

Appearance

White to off-white crystalline powder.

145781-32-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((3-bromo-2-(2-(1H-tetrazol-5-yl)phenyl)-5-benzofuranyl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
GR 117289
GR 117289X
GR-117289
GR-117289X
GR117289
GR117289X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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